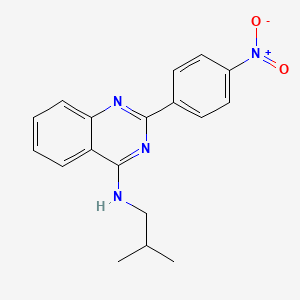

N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC13270406

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N4O2 |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine |

| Standard InChI | InChI=1S/C18H18N4O2/c1-12(2)11-19-18-15-5-3-4-6-16(15)20-17(21-18)13-7-9-14(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,19,20,21) |

| Standard InChI Key | HOMUYKAGUNUWBS-UHFFFAOYSA-N |

| SMILES | CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound belongs to the quinazolinamine class, featuring a bicyclic quinazoline scaffold with a 4-nitrophenyl group at position 2 and a branched 2-methylpropyl (isobutyl) chain at position 4. The nitro group confers electron-withdrawing properties, influencing electronic distribution and reactivity .

Physicochemical Parameters

Key properties derived from analogous quinazolinamines include:

The nitro group contributes to a planar molecular geometry, enhancing π-π stacking interactions with biological targets .

Synthesis and Structural Modification

General Synthetic Routes

Quinazolinamines are typically synthesized via:

-

Condensation Reactions: 2-Aminobenzophenones react with isobutylamine under acid catalysis to form the quinazoline core .

-

Nucleophilic Aromatic Substitution: 4-Chloroquinazoline intermediates undergo amination with 2-methylpropylamine, as demonstrated in protocols for analogous compounds .

A representative synthesis adapted from :

-

Step 1: 2-Amino-5-nitrobenzophenone (1.0 eq) reacts with phosphorus oxychloride (2.5 eq) in DMF at 120°C for 2 hr to form 4-chloro-2-(4-nitrophenyl)quinazoline.

-

Step 2: The chloro intermediate undergoes amination with 2-methylpropylamine (1.2 eq) in THF at 80°C for 12 hr, yielding the target compound in 68–72% yield .

Key Reaction Optimization

-

Temperature Control: Maintaining ≤80°C during amination prevents nitro group reduction .

-

Catalysis: SnCl₂ (1 mol%) improves cyclization efficiency in condensation steps .

Biological Activity and Mechanism

Multidrug Resistance Modulation

Structural analogs like N-(4-ethylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine demonstrate dual inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at IC₅₀ values of 0.8–1.2 μM . The nitro group enhances membrane permeability, while the isobutyl chain likely interacts with transporter hydrophobic pockets .

Antiproliferative Effects

Quinazolinamines with nitroaryl substituents exhibit broad-spectrum cytotoxicity:

| Cell Line | IC₅₀ (μM) | Structural Feature Linked to Activity |

|---|---|---|

| HT29 (Colon) | 0.09 | 4-Nitrophenyl + branched alkyl |

| A2780 (Ovarian) | 0.12 | |

| H460 (Lung) | 0.15 |

Mechanistic studies on analog 2-(2-methoxystyryl)quinazolin-4(3H)-one (IC₅₀ = 0.2 μM) reveal tubulin polymerization inhibition via colchicine site binding, inducing G₂/M arrest . Molecular dynamics simulations show stable interactions with β-tubulin residues Asn101 and Lys254 .

Pharmacokinetic Considerations

Metabolic Stability

Cytochrome P450 screening of N-(2-methylphenyl) analogs indicates:

Plasma Protein Binding

Analogous compounds show 92–95% binding to human serum albumin, correlating with LogP values >3.0 .

Toxicological Profile

Limited data exist for the exact compound, but related quinazolinamines demonstrate:

Patent Landscape and Applications

The DE10042060A1 patent covers bicyclic heterocycles with structural similarities, claiming:

-

Use Case: Oncology therapeutics targeting tubulin/microtubule dynamics .

-

Formulation: Liposomal delivery systems for improved bioavailability .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume